molecular formula C10H8N2 B13079287 2,6-Dimethylterephthalonitrile CAS No. 95216-09-4

2,6-Dimethylterephthalonitrile

Cat. No.: B13079287
CAS No.: 95216-09-4
M. Wt: 156.18 g/mol
InChI Key: VODNMFZZKATZHT-UHFFFAOYSA-N
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Description

2,6-Dimethylterephthalonitrile is an organic compound with the molecular formula C10H8N2 It is a derivative of terephthalonitrile, characterized by the presence of two methyl groups at the 2 and 6 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethylterephthalonitrile can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylbenzyl chloride with sodium cyanide, followed by oxidation. The reaction conditions typically include the use of a solvent such as dimethylformamide (DMF) and a catalyst like copper(I) cyanide.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic conversion of 2,6-dimethylbenzyl chloride using a continuous flow reactor. The process is optimized for high yield and purity, with careful control of temperature and pressure to ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylterephthalonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,6-dimethylterephthalic acid.

    Reduction: Reduction reactions can convert it to 2,6-dimethylbenzylamine.

    Substitution: Nucleophilic substitution reactions can replace the nitrile groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) can facilitate nucleophilic substitution.

Major Products:

    Oxidation: 2,6-Dimethylterephthalic acid.

    Reduction: 2,6-Dimethylbenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dimethylterephthalonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of polymers and other complex organic molecules.

    Biology: Research into its potential biological activity is ongoing, particularly in the development of new pharmaceuticals.

    Medicine: Its derivatives are being explored for their potential therapeutic properties.

    Industry: It is used in the production of high-performance materials, including specialty plastics and resins.

Mechanism of Action

The mechanism of action of 2,6-dimethylterephthalonitrile depends on its specific application. In chemical reactions, it acts as a precursor or intermediate, participating in various transformations. Its molecular targets and pathways are primarily related to its functional groups, which can undergo oxidation, reduction, and substitution reactions.

Comparison with Similar Compounds

    Terephthalonitrile: The parent compound, lacking the methyl groups.

    2,6-Dimethylbenzyl chloride: A precursor in the synthesis of 2,6-dimethylterephthalonitrile.

    2,6-Dimethylterephthalic acid: An oxidation product.

Uniqueness: this compound is unique due to the presence of methyl groups at the 2 and 6 positions, which influence its reactivity and properties. This structural modification can enhance its suitability for specific applications, such as in the synthesis of polymers with improved thermal stability and mechanical properties.

Properties

CAS No.

95216-09-4

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

2,6-dimethylbenzene-1,4-dicarbonitrile

InChI

InChI=1S/C10H8N2/c1-7-3-9(5-11)4-8(2)10(7)6-12/h3-4H,1-2H3

InChI Key

VODNMFZZKATZHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C#N)C)C#N

Origin of Product

United States

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